
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CPTA, is a small molecule compound that has been the subject of scientific research in recent years. CPTA is a member of the thiadiazole family of compounds, which have been found to have a range of biological activities. In
Mécanisme D'action
The mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may act through multiple pathways to induce apoptosis in cancer cells. One proposed mechanism is the inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to activate the p38 MAPK pathway, which can lead to apoptosis. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant effects. Studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have low toxicity in animal models, which makes it a relatively safe compound to use in experiments. However, one limitation of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential therapeutic applications. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may also have applications in the field of nanomedicine, as it has been shown to have potential as a drug delivery agent. Overall, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a promising compound with potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with hydrazine hydrate to yield 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been reported in several scientific publications, and the compound has been synthesized in both laboratory and industrial settings.
Applications De Recherche Scientifique
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been the subject of scientific research due to its potential as a therapeutic agent. In particular, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its anticancer properties. Studies have shown that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can induce apoptosis, or programmed cell death, in cancer cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
Propriétés
IUPAC Name |
5-(3-cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-2-15-5-7(8(14-15)6-3-4-6)9-12-13-10(11)16-9/h5-6H,2-4H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEGAJGKBUVEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

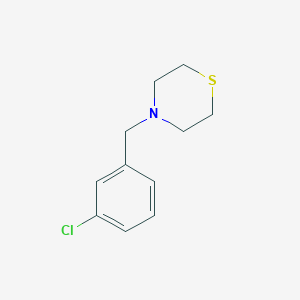
![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)

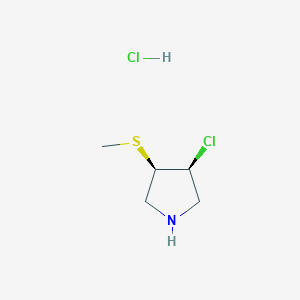
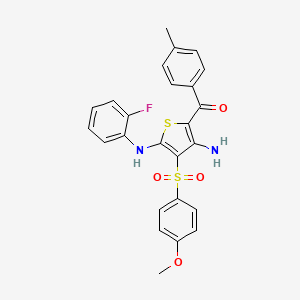
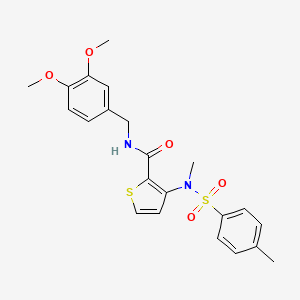

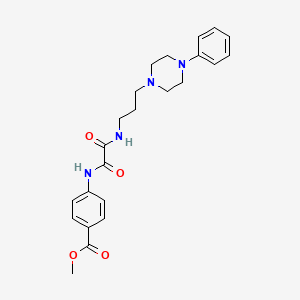
![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)
![2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2585137.png)
![N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585138.png)

